

Introduction to Quizartinib and Its Metabolic Pathway

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Compound Focus: Quizartinib Dihydrochloride

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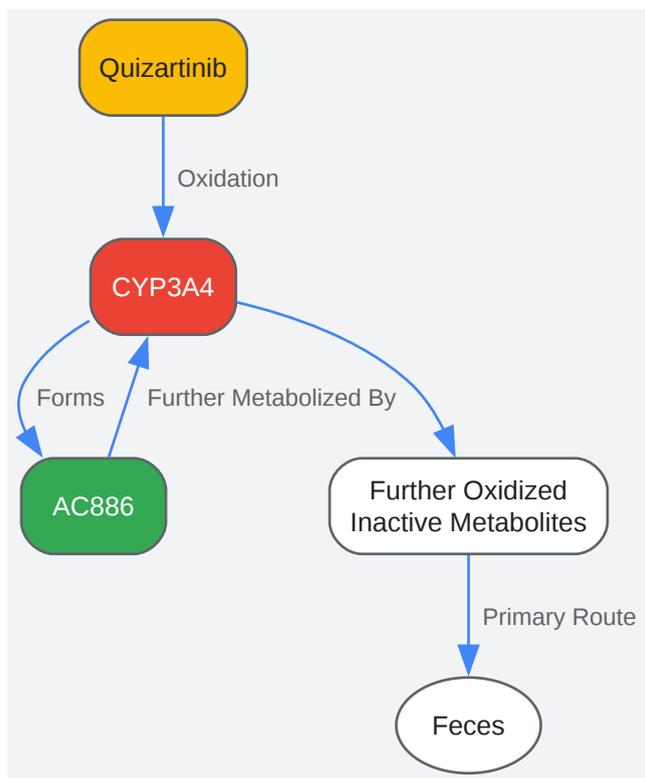
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Quizartinib (marketed as Vanflyta) is an oral, highly potent, and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is approved for the treatment of adult patients with newly diagnosed **acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive** [1] [2]. Its therapeutic action comes from inhibiting the constitutively active FLT3 receptor, which blocks downstream signaling pathways like MAPK/ERK, PI3K/AKT, and STAT5, thereby suppressing leukemic cell proliferation and survival [2].

A critical aspect of quizartinib's clinical profile is its metabolism, primarily mediated by the **cytochrome P450 3A4 (CYP3A4) enzyme**. CYP3A4 is the most abundant CYP enzyme in the human liver and intestine and is responsible for metabolizing over half of all administered drugs [3]. For quizartinib, CYP3A4-mediated oxidation is the major metabolic pathway, leading to the formation of its primary active metabolite, **AC886** [1] [4]. Understanding this pathway is essential for predicting drug-drug interactions (DDIs), managing toxicity (particularly QT interval prolongation), and optimizing dosing regimens in patients, especially those receiving concomitant CYP3A4-modulating therapies [4] [5].

Quizartinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of quizartinib, highlighting the key role of CYP3A4.



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Diagram 1: Quizartinib is primarily metabolized by CYP3A4 to its major active metabolite AC886, which is further processed by the same enzyme into inactive metabolites for elimination.

The metabolic fate of quizartinib involves several key steps [1] [4]:

- **Primary Metabolism:** Quizartinib is primarily metabolized via oxidation by the CYP3A4/5 enzymes.
- **Formation of AC886:** This process results in the formation of **AC886**, a major mono-oxidative metabolite. AC886 is biologically active and demonstrates comparable FLT3 binding affinity to the parent drug, contributing to the overall therapeutic effect [1] [4].
- **Secondary Metabolism:** The metabolite AC886 is itself a substrate for CYP3A4/5 and undergoes further metabolism by the same enzyme [4].
- **Elimination:** Following a single radiolabeled dose, **76.3% of the total radioactivity was recovered in feces** (with only 4% as unchanged quizartinib) and **1.64% in urine**, indicating fecal excretion is the primary route of elimination [1].

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for quizartinib and its active metabolite AC886, which are critical for understanding drug exposure and half-life.

Table 1: Key Pharmacokinetic Parameters of Quizartinib and its Metabolite AC886 [1]

Parameter	Quizartinib	AC886 (Active Metabolite)
Primary Metabolizing Enzyme	CYP3A4/5	CYP3A4/5
Time to Peak (T _{max}), median	~4 hours (fasted)	~5-6 hours (fasted)
Apparent Half-life (t _{1/2}), mean (SD)	81 hours (±73)	136 hours (±113)
Apparent Clearance	2.23 L/h (in healthy subjects)	Not specified
Protein Binding	>99%	>99%
Route of Elimination	Feces (76.3%, 4% unchanged); Urine (1.64%)	Part of fecal radioactivity
Absolute Bioavailability	71% (±7%)	Not applicable

The long and variable half-lives of both quizartinib and AC886 lead to significant drug accumulation upon repeated dosing. This accumulation factor, coupled with the fact that both parent and metabolite are potent inhibitors of the cardiac potassium channel I_{Ks}, underpins the significant risk of **QTc interval prolongation** [1] [5].

Drug-Drug Interactions & Clinical Management

Concomitant use of quizartinib with strong CYP3A inhibitors significantly increases systemic exposure. The table below summarizes the results of a dedicated DDI study and the recommended dose adjustments.

Table 2: Effect of CYP3A Inhibitors on Quizartinib Pharmacokinetics and Dose Management [4] [5]

Concomitant Drug	Inhibitor Strength	Effect on Quizartinib Exposure (vs. alone)	Recommended Quizartinib Dose Adjustment
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| **Ketoconazole** | Strong | C_{max} : ↑117% AUC_{inf} : ↑194% | Reduce daily dose by 50% (e.g., 53 mg → 26.5 mg; 35.4 mg → 17.7 mg) | | **Fluconazole** | Moderate | C_{max} : ↑111% AUC_{inf} : ↑120% | No adjustment needed. | | **Itraconazole** | Strong | Not studied, but effect expected to be similar to ketoconazole. | Apply dose reduction as for strong inhibitors. |

The clinical DDI study was a randomized, open-label, parallel-group study in healthy subjects [4]. The key methodology was:

- **Subjects:** 93 healthy adults.
- **Design:** Subjects were randomized to receive either ketoconazole (200 mg twice daily), fluconazole (200 mg twice daily), or quizartinib alone.
- **Dosing:** The inhibitors were administered on Days 1-28 to achieve steady-state inhibition. A single 30 mg dose of quizartinib (26.5 mg free base) was given on Day 8.
- **PK Analysis:** Blood samples were collected for pharmacokinetic analysis of quizartinib and AC886. **Geometric mean ratios (GMRs)** and 90% confidence intervals (CIs) for C_{max} and AUC were calculated to quantify the interaction.

This study concluded that coadministration with a **strong CYP3A inhibitor necessitates a dose reduction**, but no adjustment is needed with moderate or weak inhibitors [4]. This guidance is directly incorporated into the official prescribing information [5].

Clinical Implications and Toxicity Considerations

The CYP3A4 metabolism pathway of quizartinib has direct and critical clinical implications.

- **QTc Prolongation Risk:** The increased exposure from CYP3A4 inhibition heightens the risk of concentration-dependent QTc prolongation [1] [5]. This risk is managed through **intensive ECG monitoring** (weekly during induction/consolidation and for the first month of maintenance) and **aggressive dose modification or interruption** for QTcF >500 ms [5].
- **REMS Program:** Due to this serious risk, quizartinib is available only through a restricted **Risk Evaluation and Mitigation Strategy (REMS)** program [5].
- **Use with CYP3A Inducers:** While not detailed in the provided studies, based on the mechanism, drugs that strongly induce CYP3A4 (e.g., rifampin, carbamazepine) are expected to significantly

decrease quizartinib exposure, potentially reducing its efficacy. Concomitant use should be avoided [6].

Experimental Protocols for Key Assays

For researchers studying quizartinib metabolism, the following experimental approaches are foundational.

In Vitro Metabolism and Enzyme Identification

- **System:** Use human liver microsomes (HLM) or recombinant CYP enzymes.
- **Incubation:** Incubate quizartinib with NADPH-fortified HLM or individual CYP isoforms (e.g., CYP3A4, 2C8, 2D6).
- **Analysis:** Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to monitor the depletion of quizartinib and formation of AC886. Chemical inhibitors (e.g., ketoconazole for CYP3A4) or inhibitory antibodies can confirm enzyme involvement [4] [6].

Clinical DDI Study Design

- **Population:** Healthy volunteers or patient populations.
- **Design:** Open-label, randomized, parallel-group or fixed-sequence crossover.
- **Dosing:** Administer the inhibitor (e.g., ketoconazole 200 mg BID) to steady-state before co-administering with a single or multiple doses of quizartinib.
- **Endpoints:** Primary endpoints are the GMRs and 90% CIs for quizartinib C_{max} and AUC with and without the inhibitor [4].

Advanced Research and Predictive Modeling

Emerging computational tools are enhancing the study of drug metabolism. **DeepMetab** is a novel, mechanistically informed graph learning framework designed for end-to-end prediction of CYP450-mediated drug metabolism [7]. It integrates three key tasks:

- **Substrate Profiling:** Predicting whether a compound is a substrate for a specific CYP isoform.
- **Site-of-Metabolism (SOM) Localization:** Identifying the atom(s) in a molecule most likely to undergo metabolism.
- **Metabolite Generation:** Predicting the structures of the resulting metabolites.

This tool, trained on extensive datasets of known substrates and metabolic rules, can help researchers rapidly characterize the metabolic profile of new drug candidates like quizartinib and anticipate potential DDIs earlier in the development process [7].

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